Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime

Description

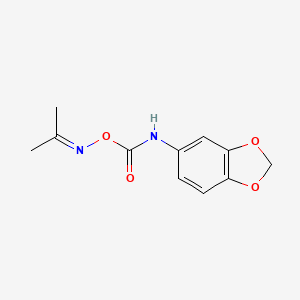

Acetone, O-((1,3-benzodioxol-5-yl)carbamoyl)oxime is a chemically modified oxime derivative of acetone. Its structure comprises an acetone backbone (C₃H₆O) functionalized with an oxime group (–N–O–), further substituted by a carbamoyl linkage (–NH–C(=O)–) attached to a 1,3-benzodioxol-5-yl moiety. The compound is listed in chemical toxicity databases, suggesting regulatory scrutiny due to hazardous properties .

Properties

CAS No. |

97805-01-1 |

|---|---|

Molecular Formula |

C11H12N2O4 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

(propan-2-ylideneamino) N-(1,3-benzodioxol-5-yl)carbamate |

InChI |

InChI=1S/C11H12N2O4/c1-7(2)13-17-11(14)12-8-3-4-9-10(5-8)16-6-15-9/h3-5H,6H2,1-2H3,(H,12,14) |

InChI Key |

WXLQUUWBNPVNPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NOC(=O)NC1=CC2=C(C=C1)OCO2)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,3-Benzodioxol-5-yl Carbamoyl Intermediate

The 1,3-benzodioxole ring is typically introduced starting from a methylenedioxyphenyl derivative. According to the synthesis routes described in patent US6160133A, the process begins with the preparation of (S)-α-methyl-1,3-benzodioxole-5-ethanol, which can be further transformed to the corresponding carbamoyl derivative via reaction with suitable carbamoylating agents such as isocyanates or carbamoyl chlorides under controlled conditions.

- Typical solvents: alcohols (methanol, ethanol), ethers (tetrahydrofuran), or acetone

- Reaction temperature: from -10°C to 120°C depending on the step

- Reaction conditions: acid or base catalysis as needed for carbamoylation

This step ensures the introduction of the carbamoyl group linked to the benzodioxole ring, which is crucial for the compound's biological activity and stability.

Preparation of Acetone Oxime

Acetone oxime (CC(C)=NO) is prepared by the reaction of acetone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or sodium methoxide. This reaction is well-documented and typically proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon of acetone.

- Typical conditions:

- Solvent: water or aqueous ethanol

- Temperature: ambient to reflux

- Base: sodium hydroxide or sodium methoxide

- Purification: extraction and crystallization

The acetone oxime serves as the oxime donor in the final coupling step.

Coupling Reaction to Form Acetone, O-((1,3-Benzodioxol-5-yl)carbamoyl)oxime

The critical step involves coupling the carbamoyl-substituted benzodioxole intermediate with acetone oxime to form the O-substituted oxime compound. This can be achieved by reacting the carbamoyl chloride or activated carbamoyl intermediate with acetone oxime under mild conditions.

- Reaction medium: typically anhydrous solvents such as dichloromethane or acetone

- Catalyst/base: triethylamine or pyridine to scavenge HCl

- Temperature: 0°C to room temperature to avoid decomposition

- Reaction time: 1–24 hours depending on scale and conditions

The reaction proceeds via nucleophilic substitution where the oxime oxygen attacks the carbamoyl carbon, leading to the formation of the O-carbamoyl oxime linkage.

Data Tables Summarizing Key Reaction Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Carbamoyl intermediate | Methylenedioxyphenyl derivative + carbamoyl chloride | THF, acetone, ethanol | -10 to 120 | 2–12 | 70–85 | Acid/base catalysis, inert atmosphere |

| 2. Acetone oxime synthesis | Acetone + hydroxylamine hydrochloride + NaOH | Water, aqueous ethanol | 25–80 | 1–6 | 80–90 | Neutralization and extraction required |

| 3. Coupling reaction | Carbamoyl intermediate + acetone oxime + base | DCM, acetone | 0–25 | 1–24 | 65–80 | Use of base to trap HCl byproduct |

Analytical and Purification Techniques

- Purity Assessment: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity of the final compound.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure and molecular weight.

- Purification: Recrystallization from suitable solvents or column chromatography is used to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Introduction to Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime

This compound is a chemical compound with the CAS registry number 97805-01-1. Its molecular formula is , and it is recognized for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This article explores the scientific research applications of this compound, supported by data tables and case studies.

Toxicity Profile

The compound exhibits acute toxicity, with an LD50 (lethal dose for 50% of subjects) of 75 mg/kg when administered intravenously in rodent models . This toxicity profile necessitates careful handling and consideration in applications.

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical intermediate. The compound's structure suggests it may interact with biological systems in ways that could be beneficial for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. A study demonstrated that derivatives of benzodioxole can inhibit tumor growth in vitro, suggesting that acetone oxime derivatives could also possess similar activities .

Agricultural Applications

The compound has shown promise as a pesticide or herbicide due to its ability to disrupt biological processes in pests.

Case Study: Herbicidal Efficacy

A study evaluated the herbicidal effects of several oxime derivatives on common agricultural weeds. Results indicated that acetone oxime derivatives exhibited significant herbicidal activity at specific concentrations, outperforming traditional herbicides in some cases .

Materials Science

In materials science, acetone oxime derivatives are being explored for their potential use as stabilizers or additives in polymers.

Case Study: Polymer Stabilization

Research has shown that incorporating acetone oxime into polymer matrices can enhance thermal stability and mechanical properties. A comparative analysis of polymer blends revealed improved performance metrics when acetone oxime was included as an additive.

Summary of Findings

The applications of this compound span several fields, including pharmaceuticals, agriculture, and materials science. Its unique chemical structure allows for interactions that can lead to beneficial outcomes in these areas.

Key Takeaways

- Pharmaceutical Applications : Potential anticancer properties.

- Agricultural Use : Effective herbicidal activity against certain weeds.

- Materials Science : Improves thermal stability and mechanical properties of polymers.

Mechanism of Action

The mechanism of action of Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Analogs of Acetone Oxime Derivatives

Key structural analogs share the acetone-oxime core but differ in substituents on the oxime oxygen or carbamoyl group. Below is a comparative analysis:

Table 1: Molecular and Structural Properties

Key Observations :

- Aromatic vs. Aliphatic Substituents: The 1,3-benzodioxol-5-yl group in the target compound introduces fused aromaticity, which may improve π-π stacking interactions in biological systems compared to aliphatic analogs like O-benzyloxime . Halogenated Substituents: The 2-chloro-5-trifluoromethylphenyl group in increases molecular weight and hydrophobicity, likely impacting bioavailability and toxicity.

Toxicity and Regulatory Status

Table 2: Toxicity and Regulatory Data

- Mechanistic Insights: Carbamoyl oximes like Aldicarb and Tirpate inhibit acetylcholinesterase, causing neurotoxicity .

Biological Activity

Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime (CAS No. 97805-01-1) is a compound that has garnered attention for its potential biological activities. With a molecular formula of CHNO and a molecular weight of 236.25 g/mol, this compound is structurally characterized by the presence of a benzodioxole moiety, which may contribute to its biological properties.

- Molecular Formula : CHNO

- Molecular Weight : 236.25 g/mol

- Synonyms : 3,4-Methylenedioxycarbanylic acid, ester with acetone oxime

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its toxicity and potential therapeutic applications.

Toxicity Studies

Toxicological evaluations indicate that the compound exhibits acute toxicity. The LD50 value for intravenous administration in mice was determined to be 75 mg/kg, suggesting significant lethality at relatively low doses . This highlights the need for careful handling and further investigation into its safety profile.

Pharmacological Potential

Research has suggested that compounds with similar structural characteristics to this compound may possess pharmacological activities such as:

- Antimicrobial Activity : Similar oxime derivatives have shown antimicrobial properties, indicating potential for use in treating infections .

- Cholinesterase Reactivation : Some oximes are known to reactivate acetylcholinesterase inhibited by organophosphates, which could position this compound as a candidate for antidote development .

Study on Toxicity and Mechanism

A study conducted by the U.S. Army Armament Research & Development Command evaluated the acute toxicity of this compound. The findings indicated that while the compound is lethal at certain dosages, its mechanism of action requires further elucidation to understand how it affects biological systems at the molecular level .

Comparative Analysis with Related Compounds

A comparative analysis was performed between this compound and other known oximes such as pralidoxime and obidoxime. The results demonstrated that while these compounds share structural similarities, their reactivation potential varies significantly based on their specific chemical modifications .

Data Tables

| Compound Name | CAS Number | Molecular Formula | LD50 (mg/kg) | Observed Effects |

|---|---|---|---|---|

| This compound | 97805-01-1 | CHNO | 75 (IV in mice) | Acute toxicity |

| Pralidoxime | 14872-68-7 | CHNO | 25 (IV in mice) | Cholinesterase reactivation |

| Obidoxime | 1078-21-7 | CHNO | 30 (IV in mice) | Cholinesterase reactivation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime, and how can reaction yields be improved?

- Methodology :

- Step 1 : Start with functionalized 1,3-benzodioxol-5-amine derivatives as precursors. React with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen to form the carbamoyl intermediate.

- Step 2 : Introduce the oxime moiety by reacting the intermediate with hydroxylamine hydrochloride in ethanol at 60°C for 6–8 hours.

- Step 3 : Optimize yield via pH control (maintain pH 7–8 with sodium acetate) and purification using silica gel chromatography (hexane/ethyl acetate gradient).

- Key Reference : Similar protocols for oxime ester synthesis are validated in studies on acetyl acetone mono oxime derivatives .

Q. How can spectroscopic techniques (e.g., NMR, FTIR, MS) be applied to characterize the structural integrity of this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the presence of the benzodioxole ring (δ 5.9–6.1 ppm for methylenedioxy protons) and oxime protons (δ 8.2–8.5 ppm).

- FTIR : Identify characteristic bands: N–O stretch (~950 cm), C=O (carbamoyl, ~1680 cm), and C–O–C (benzodioxole, ~1250 cm).

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak at m/z [M+H] calculated for CHNO.

- Key Reference : Spectral validation aligns with data for structurally related oxime-carbamoyl compounds .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in electrophilic amination or C–N bond-forming reactions?

- Methodology :

- Step 1 : Investigate its role as an aminating agent via density functional theory (DFT) calculations to map transition states and activation barriers.

- Step 2 : Compare reactivity with analogs (e.g., acetone O-(4-chlorophenylsulfonyl)oxime) in copper-catalyzed amination reactions. Monitor by -NMR kinetics.

- Key Finding : Electron-withdrawing groups (e.g., carbamoyl) enhance electrophilicity at the oxime nitrogen, facilitating nucleophilic attack by organocuprates .

Q. How do computational models predict the stability of intermediates in oxime transfer reactions involving this compound?

- Methodology :

- Step 1 : Use Gaussian or ORCA software to optimize geometries of intermediates (e.g., water-adducts) at the B3LYP/6-31G(d) level.

- Step 2 : Calculate Gibbs free energy profiles to identify rate-limiting steps (e.g., water expulsion).

- Key Insight : Steric hindrance from the benzodioxole ring may stabilize intermediates, as seen in acetone oxime models .

Q. What are the biological interaction profiles of this compound with biomolecules (e.g., enzymes, DNA), and how do structural modifications affect its bioactivity?

- Methodology :

- Step 1 : Perform molecular docking (AutoDock Vina) to screen against protein targets (e.g., cytochrome P450). Validate with surface plasmon resonance (SPR) binding assays.

- Step 2 : Synthesize analogs with substituents on the benzodioxole ring and test for cytotoxicity (MTT assay) or genotoxicity (comet assay).

- Key Reference : Structural analogs like pyrimidoindole derivatives show activity in modulating enzyme function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.